1,5-Hexadien-3-ol (CAS 924-41-4) is a bifunctional building block characterized by two terminal olefins separated by a secondary allylic alcohol moiety. In industrial and advanced laboratory procurement, it is primarily valued as a stereocontrol anchor and a ring-closing metathesis (RCM) precursor. Unlike simpler alkenes or unfunctionalized dienes, its structural arrangement allows for orthogonal reactivity: the allylic alcohol enables enantioselective transformations such as Sharpless kinetic resolution, while the dual terminal double bonds provide the exact geometry required for the synthesis of 7- to 9-membered oxacycles and complex ether networks [1].
Attempting to substitute 1,5-hexadien-3-ol with closely related analogs fundamentally disrupts synthetic workflows. Replacing it with 1-hexen-3-ol eliminates the distal C5 double bond, instantly reducing the yield of any subsequent ring-closing metathesis or cross-metathesis to 0%, as the molecule can no longer undergo bifunctional cyclization [1]. Conversely, substituting it with 1,5-hexadiene preserves the diene structure but removes the critical C3 hydroxyl group. Without this hydroxyl moiety, the molecule cannot undergo chelation-controlled alkylations, magnesium-mediated stereoselective cycloadditions, or Sharpless kinetic resolution, rendering it non-viable for asymmetric syntheses that rely on the alcohol as a directing group[2].
Saturated alcohols or monoalkenes lack the 1,5-diene-3-ol architecture needed for anionic oxy-Cope rearrangements and regioselective epoxidation.
Racemic material alone may not meet stereochemical requirements; enantiopure (S)- or (R)-form may be required for configuration-dependent outcomes.
When subjected to Sharpless kinetic resolution conditions, racemic 1,5-hexadien-3-ol can be resolved to yield chiral epoxy alcohols with high enantiomeric excess. Studies demonstrate that the reaction achieves 98% ee at 40% conversion, driven entirely by the directing ability of the C3 allylic alcohol [1]. Unfunctionalized comparators like 1,5-hexadiene lack this directing group, resulting in 0% ee under identical asymmetric epoxidation conditions.
| Evidence Dimension | Enantiomeric excess (ee) in directed epoxidation |
| Target Compound Data | 98% ee (at 40% conversion) |
| Comparator Or Baseline | 1,5-hexadiene (0% ee, incapable of directed resolution) |
| Quantified Difference | Absolute stereocontrol (+98% ee) enabled by the C3 hydroxyl group. |
| Conditions | Sharpless asymmetric epoxidation ((-)-DCHT, Ti(O-i-Pr)4, t-BuOOH). |
Allows procurement teams to source cost-effective racemic bulk material that can be reliably resolved into ultra-high-purity chiral precursors for pharmaceutical manufacturing.
The presence of two terminal olefins flanking the oxygenated carbon makes 1,5-hexadien-3-ol a direct precursor for medium-ring ether synthesis. Following O-alkylation, the diene undergoes ring-closing metathesis to form 7- to 9-membered oxacycles (e.g., oxepenes) with yields of 52-58% in complex natural product syntheses [1]. A substitution with 1-hexen-3-ol, which lacks the C5 alkene, completely aborts this pathway, yielding 0% of the cyclized product.
| Evidence Dimension | Yield of medium-ring oxacycles via RCM |
| Target Compound Data | 52-58% yield in complex oxepene formation |
| Comparator Or Baseline | 1-hexen-3-ol (0% yield) |
| Quantified Difference | Enables macrocyclization that is structurally impossible for mono-alkene analogs. |
| Conditions | Ring-closing metathesis or Prins-pinacol cyclization pathways. |
Critical for process chemists who require a pre-configured bis-terminal diene to construct complex ladder ethers and acetogenins.
In the synthesis of complex heterocycles, the C3 hydroxyl group of 1,5-hexadien-3-ol serves as a critical coordination site. When converted to a magnesium alkoxide, it directs 1,3-dipolar cycloadditions with nitrile oxides to proceed with high regio- and diastereoselectivity, strongly favoring the syn-isomer[1]. Comparators like 1,5-hexadiene lack this metal-coordinating alkoxide, resulting in a lack of diastereocontrol during similar cycloaddition attempts.
| Evidence Dimension | Diastereoselectivity in 1,3-dipolar cycloadditions |
| Target Compound Data | Highly syn-selective via Mg2+ chelation |
| Comparator Or Baseline | 1,5-hexadiene (no chelation-directed stereocontrol) |
| Quantified Difference | Transforms a non-selective cycloaddition into a highly diastereoselective process. |
| Conditions | Mg-mediated 1,3-dipolar cycloaddition with nitrile oxides. |
Ensures high purity and batch-to-batch reproducibility when synthesizing isoxazoline and tetrahydrofuran intermediates, reducing downstream purification costs.
Leveraging its dual terminal olefins and directing allylic alcohol, 1,5-hexadien-3-ol is a highly effective starting material for constructing 7- to 9-membered oxacycles. It is utilized in the total synthesis of acetogenins and ladder ethers, where it undergoes kinetic resolution followed by ring-closing metathesis [1].
The compound serves as a precursor for 3,5-disubstituted isoxazolines and tetrahydrofurans. By utilizing the C3 hydroxyl group as a magnesium-chelating anchor, process chemists can drive diastereoselective 1,3-dipolar cycloadditions, ensuring high syn-isomer purity without relying on external chiral auxiliaries [2].
In workflows requiring differentiated alkene reactivity, 1,5-hexadien-3-ol functions as a bifunctional scaffold. The allylic alcohol can be protected or oxidized to tune the electronic properties of the adjacent alkene, allowing for chemoselective cross-metathesis at the distal C5 olefin for the synthesis of complex aliphatic chains and lactones [3].
Flammable